![molecular formula C7H3Cl2N3 B1403999 5,7-Dichloropyrido[3,4-B]pyrazine CAS No. 1379338-74-5](/img/structure/B1403999.png)
5,7-Dichloropyrido[3,4-B]pyrazine
Overview
Description
5,7-Dichloropyrido[3,4-B]pyrazine is a chemical compound with the CAS Number: 1379338-74-5. It has a molecular weight of 200.03 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine involves the reaction of 2,6-dichloropyridine-3,4-diamine with a 40% glyoxal solution in water. This mixture is refluxed overnight. After cooling to ambient temperature, the precipitates are collected, washed with ethanol, and dried in vacuo to yield the title compound .Molecular Structure Analysis
The molecular formula of 5,7-Dichloropyrido[3,4-B]pyrazine is C7H3Cl2N3 . The Inchi Code is 1S/C7H3Cl2N3/c8-5-3-4-6 (7 (9)12-5)11-2-1-10-4/h1-3H .Physical And Chemical Properties Analysis
5,7-Dichloropyrido[3,4-B]pyrazine is a solid compound . It has a molecular weight of 200.03 . The compound is stored at 2-8°C in an inert atmosphere .Scientific Research Applications
Pharmaceutical Research
5,7-Dichloropyrido[3,4-B]pyrazine is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its properties facilitate the creation of compounds with potential therapeutic effects. The compound’s ability to act as a building block for more complex molecules makes it valuable for drug discovery and development .
Material Science
In material science, this compound serves as a precursor for the development of novel materials. Its unique chemical structure can be incorporated into polymers or other materials to impart desired properties such as increased durability or specific reactivity .
Chemical Synthesis
This compound is widely used in chemical synthesis as a versatile intermediate. It can undergo various chemical reactions to produce a range of different compounds. Its dichloro groups are particularly reactive, allowing for selective substitutions and the formation of complex molecules .
Analytical Chemistry
In analytical chemistry, 5,7-Dichloropyrido[3,4-B]pyrazine can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves and quantitative analysis .
Biochemistry
In biochemistry, the compound finds applications in the study of biochemical processes. It can be used to investigate enzyme reactions, receptor-ligand interactions, and other biochemical pathways where pyrazine derivatives play a role .
Environmental Science
5,7-Dichloropyrido[3,4-B]pyrazine may be used in environmental science research to study its degradation products and their impact on the environment. Understanding its behavior in different environmental conditions helps assess its ecological footprint .
Agriculture
Although not directly used in agriculture, the compound’s derivatives could be studied for their potential as pesticides or herbicides. Research in this area would focus on its efficacy and safety for use in agricultural settings .
Safety and Hazards
properties
IUPAC Name |
5,7-dichloropyrido[3,4-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNPXRUXXCDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.